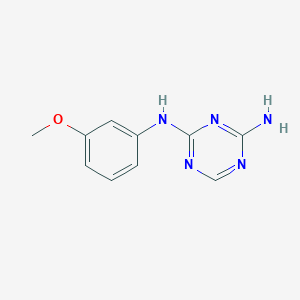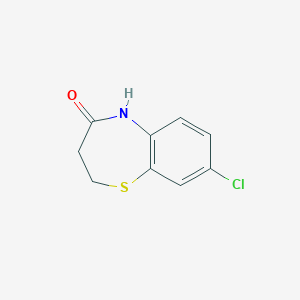
3-(Cbz-aminomethyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Cbz-aminomethyl)phenol is a chemical compound used as a building block in the synthesis of various specialty chemicals . It has a molecular weight of 257.29 .
Synthesis Analysis
The synthesis of 3-(Cbz-aminomethyl)phenol involves the use of N-Cbz-protected amino acids which react with various aryl amines in the presence of methanesulfonyl chloride and N-methylimidazole in dichloromethane to give the corresponding arylamides .Molecular Structure Analysis
The molecular structure of 3-(Cbz-aminomethyl)phenol is C15H15NO3 . The structure of phenol, a component of this compound, involves an -OH group attached directly to a benzene ring .Chemical Reactions Analysis
Phenols, like the phenol component in 3-(Cbz-aminomethyl)phenol, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . The hydroxyl group is a strongly activating, ortho- and para-directing substituent in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical properties of phenol, a component of 3-(Cbz-aminomethyl)phenol, include a melting point of 40-43°C and a boiling point of 182°C . 3-(Cbz-aminomethyl)phenol is a white to yellow solid .Applications De Recherche Scientifique
BOC Protection of Amines
The compound is used in the BOC protection of amines, which is a crucial step in the synthesis of biologically active molecules . This process is carried out in catalyst and solvent-free media under mild reaction conditions . The products of this reaction are confirmed by 1H, 13C NMR, and IR spectroscopy .
Synthesis of Amides
3-(Cbz-aminomethyl)phenol is used in the synthesis of amides . This method is highly effective and offers a promising approach for facile synthesis .
Green Chemistry
The compound plays a significant role in green chemistry . It is used in an eco-friendly route for the almost quantitative BOC protection of a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols .
Pharmaceutical Applications
The nitrogen-containing carbamate or BOC amine compounds, which are frequently found in pharmaceutical and biologically active molecules in organic synthesis, can be synthesized using 3-(Cbz-aminomethyl)phenol .
Fine Chemical Syntheses
The compound is used in the synthesis of fine chemicals . It is part of a paradigm shift from traditional concepts and focuses mainly on yield and commercial value, whilst eliminating the usage of solvents and catalysts to enhance green chemistry .
Research on Chemical Intermediates
3-(Cbz-aminomethyl)phenol is used in research on chemical intermediates . It is part of the study of more eco-friendly practical approaches for pharmaceutical and fine chemical syntheses .
Mécanisme D'action
Target of Action
It’s known that this compound is often used in the synthesis of amides , suggesting that it may interact with amines and carboxylic acids or their derivatives.
Mode of Action
The compound “3-(Cbz-aminomethyl)phenol” is a Cbz-protected amine . The Cbz (carboxybenzyl) group is a carbamate-protecting group used in organic synthesis to protect amines . It is added to the amine group to prevent it from reacting prematurely during the synthesis process . The Cbz group can be removed later in the synthesis process using catalytic hydrogenation .
Biochemical Pathways
Given its role in the synthesis of amides , it may be involved in reactions that form amide bonds, which are crucial in the formation of proteins and peptides.
Result of Action
The primary result of the action of “3-(Cbz-aminomethyl)phenol” is the protection of amines during the synthesis of amides . By protecting the amine group, it allows for more controlled reactions and prevents undesired side reactions . After the desired reactions have taken place, the Cbz group can be removed, revealing the original amine group .
Action Environment
The action, efficacy, and stability of “3-(Cbz-aminomethyl)phenol” can be influenced by various environmental factors. These may include the pH of the reaction environment, the presence of other reactants or catalysts, temperature, and pressure . For example, the removal of the Cbz group typically requires the presence of a catalyst and specific conditions, such as hydrogenation .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
benzyl N-[(3-hydroxyphenyl)methyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c17-14-8-4-7-13(9-14)10-16-15(18)19-11-12-5-2-1-3-6-12/h1-9,17H,10-11H2,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQSKRMJMDBYZAY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC2=CC(=CC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30553913 |
Source


|
| Record name | Benzyl [(3-hydroxyphenyl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30553913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Cbz-aminomethyl)phenol | |
CAS RN |
75383-61-8 |
Source


|
| Record name | Benzyl [(3-hydroxyphenyl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30553913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




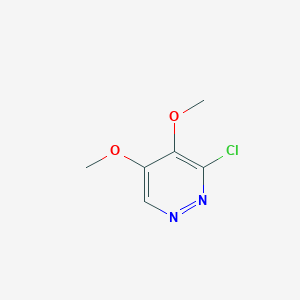

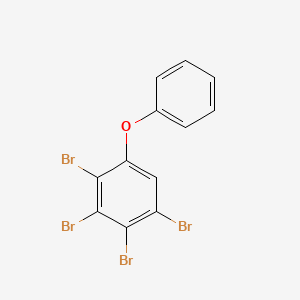
![6,7,8,9-Tetrahydro-1H-benzo[g]indole-2,3-dione](/img/structure/B1355353.png)
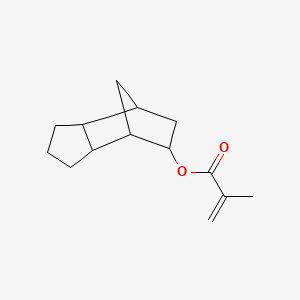
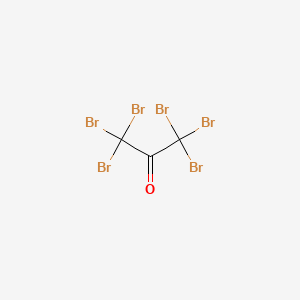
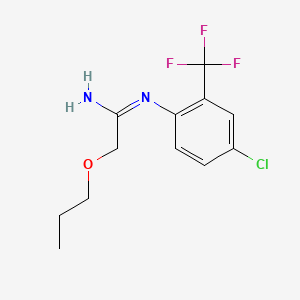
![[(1-Cyclohexyl-1H-tetrazol-5-yl)methyl]amine hydrochloride](/img/structure/B1355359.png)

